3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one
Description
Properties
Molecular Formula |
C17H12F4O |
|---|---|
Molecular Weight |
308.27 g/mol |
IUPAC Name |
(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H12F4O/c1-11(9-16(22)12-5-3-2-4-6-12)13-7-8-15(18)14(10-13)17(19,20)21/h2-10H,1H3/b11-9+ |
InChI Key |
WXXWJPIHRSGLPE-PKNBQFBNSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/C2=CC(=C(C=C2)F)C(F)(F)F |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The presence of trifluoromethyl groups in organic compounds often enhances their binding affinity to biological targets, such as enzymes and receptors. This characteristic is attributed to increased hydrophobic interactions and the potential for hydrogen bonding, making 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one a valuable candidate for pharmacological studies aimed at understanding its mechanism of action against various diseases, including cancer and inflammatory conditions.
Case Studies
Several studies have highlighted the compound's potential therapeutic applications:
- Antitumor Activity : Research has indicated that derivatives of this compound exhibit promising antitumor activity. For instance, compounds with similar structural features have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
- Enzyme Inhibition : The compound's structural modifications have been linked to enhanced enzyme inhibition properties, which could lead to the development of new drugs targeting specific pathways involved in disease progression.
Synthetic Applications
Organic Synthesis
this compound serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in multiple chemical reactions, including:
- Michael Addition Reactions : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of more complex structures.
- Cross-Coupling Reactions : It can also be utilized in cross-coupling reactions to synthesize biaryl compounds, which are significant in medicinal chemistry.
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties:
- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit superior chemical resistance, thermal stability, and low friction properties. These materials are beneficial in applications such as coatings and seals where durability is critical.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and fluoro-substituted phenyl ring contribute to its unique reactivity and binding properties. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related enones and trifluoromethyl/fluoro-substituted aromatic ketones (Table 1).
Key Observations:
Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and fluoro (-F) groups enhance electrophilicity of the enone system, favoring Michael addition reactions. This contrasts with methoxy (-OCH₃)-substituted analogs, which exhibit electron-donating effects .
Steric and Lipophilic Profiles : The meta-CF₃ and para-F substitution in the target compound increases steric bulk and lipophilicity (logP ~3.5 estimated) compared to simpler analogs like 1-[3-(trifluoromethyl)phenyl]but-3-en-1-one (logP ~2.8) .
Biological Activity
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one, commonly referred to as a substituted chalcone, is an organic compound notable for its unique structure featuring a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
- Molecular Formula : C17H12F4O
- Molecular Weight : 308.27 g/mol
- Structure : The compound contains a phenyl group, a butenone moiety, and a trifluoromethyl group, which enhances its chemical stability and reactivity.
Synthesis
The synthesis of this compound typically involves:
- Combining 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable enone in the presence of a base.
- Allowing the reaction to proceed under reflux conditions to facilitate the formation of the double bond.
- Purifying the resultant product through standard organic purification methods.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, chalcone derivatives have shown effectiveness in inhibiting microtubule assembly, which is crucial for cancer cell division. In particular, studies have demonstrated that certain analogs can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes at low concentrations .
Enzyme Inhibition
The trifluoromethyl group is known to enhance binding affinity to biological targets such as enzymes or receptors. This enhancement is often attributed to increased hydrophobic interactions and the ability to participate in hydrogen bonding. For example, compounds with similar structures have been reported to inhibit key enzymes involved in tumor progression and inflammation .
Study on Microtubule Destabilization
In a recent study involving chalcone derivatives, it was found that several compounds effectively inhibited microtubule assembly at concentrations around 20 μM. The three most promising compounds exhibited apoptosis-inducing effects on MDA-MB-231 cells, confirming their potential as anticancer agents .
| Compound | IC50 (μM) | Effect on Cell Line |
|---|---|---|
| Compound A | 10 | Induces apoptosis |
| Compound B | 15 | Inhibits proliferation |
| This compound | TBD | TBD |
Molecular Modeling Studies
Molecular modeling studies have suggested that the unique structural features of this compound may allow it to interact favorably with various biological targets. These studies indicate potential pathways through which this compound could exert its biological effects, including modulation of signaling pathways involved in cell growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
